molecular formula C22H16N2O4 B5305745 METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE

METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE

Cat. No.: B5305745
M. Wt: 372.4 g/mol
InChI Key: UKSMIKORXPQEQX-AQTBWJFISA-N
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Description

METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a furan ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE typically involves multi-step reactions. One common method is the Knoevenagel condensation reaction followed by Michael addition. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base, such as piperidine or pyridine . The Michael addition then involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-[(5-OXO-3-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-2-FURYL}BENZOATE is unique due to its specific combination of a pyrazole ring, a furan ring, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[5-[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-22(26)16-9-7-14(8-10-16)19-12-11-17(28-19)13-18-20(23-24-21(18)25)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,25)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMIKORXPQEQX-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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